molecular formula C10H17NO2 B6284347 rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid CAS No. 1291023-76-1

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid

Numéro de catalogue B6284347
Numéro CAS: 1291023-76-1
Poids moléculaire: 183.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid, or rac-OHQ, is a synthetic organic compound that is used in a variety of scientific research applications. It is a member of the quinolizidine family, which is composed of compounds that contain a quinolizidine ring. Rac-OHQ has a wide range of potential applications, including use as a pharmaceutical, an insecticide, a fungicide, and a plant growth regulator.

Applications De Recherche Scientifique

Rac-OHQ has a wide range of potential applications in scientific research. It has been used as a substrate for the enzyme acetylcholinesterase, which is important for the regulation of nerve signals in the body. It has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the regulation of neurotransmitters such as serotonin and dopamine. In addition, it has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory compounds.

Mécanisme D'action

Rac-OHQ has a variety of mechanisms of action, depending on the application. As an inhibitor of acetylcholinesterase, it binds to the active site of the enzyme, preventing it from breaking down acetylcholine. As an inhibitor of monoamine oxidase, it binds to the enzyme, preventing it from breaking down monoamine neurotransmitters. As an inhibitor of cyclooxygenase, it binds to the enzyme, preventing it from producing inflammatory compounds.
Biochemical and Physiological Effects
Rac-OHQ has a variety of biochemical and physiological effects, depending on the application. As an inhibitor of acetylcholinesterase, it increases the levels of acetylcholine in the body, which can lead to increased nerve signal transmission. As an inhibitor of monoamine oxidase, it increases the levels of monoamine neurotransmitters, which can lead to improved mood and cognitive function. As an inhibitor of cyclooxygenase, it reduces the production of inflammatory compounds, which can lead to reduced pain and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-OHQ has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient and cost-effective compound for research. Another advantage is that it has a wide range of potential applications, which makes it a versatile compound for lab experiments. One limitation is that it can be toxic in high doses, which can be a safety concern in lab experiments.

Orientations Futures

There are a number of potential future directions for research on rac-OHQ. One potential area of research is the development of new synthesis methods for the compound, which could make it more accessible and cost-effective for research. Another potential area of research is the development of new applications for the compound, such as its use as a therapeutic agent or an insecticide. Another potential area of research is the investigation of the biochemical and physiological effects of the compound, which could lead to new insights into its mechanism of action.

Méthodes De Synthèse

Rac-OHQ can be synthesized using a variety of methods, including the Wittig reaction and the Ullmann reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone, which is then reacted with a carboxylic acid to form the desired compound. The Ullmann reaction is a cross-coupling reaction that involves the use of a palladium catalyst to form a carbon-carbon bond between two organic molecules.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid involves the reduction of a ketone intermediate followed by a cyclization reaction to form the quinolizine ring system. The carboxylic acid group is introduced through a separate reaction step.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation reaction between 3,4-dimethoxyphenylacetic acid and ethyl acetoacetate in the presence of sulfuric acid to form the corresponding β-ketoester intermediate.", "Step 2: Reduction of the β-ketoester intermediate using sodium borohydride in methanol to form the corresponding alcohol intermediate.", "Step 3: Cyclization reaction of the alcohol intermediate using acetic acid as a solvent and sulfuric acid as a catalyst to form the quinolizine ring system.", "Step 4: Hydrolysis of the ethyl ester group using sodium hydroxide in water to form the carboxylic acid group.", "Step 5: Racemization of the carboxylic acid group using hydrochloric acid and sodium chloride to form the racemic mixture of the final product, rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid." ] }

Numéro CAS

1291023-76-1

Nom du produit

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid

Formule moléculaire

C10H17NO2

Poids moléculaire

183.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.